molecular formula C22H21N3O6 B10980369 N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine

N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine

Cat. No.: B10980369
M. Wt: 423.4 g/mol
InChI Key: IUXMAMKMUBYZER-UHFFFAOYSA-N
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Description

N-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine is a complex organic compound that combines a quinoline structure with a dipeptide

Properties

Molecular Formula

C22H21N3O6

Molecular Weight

423.4 g/mol

IUPAC Name

2-[[2-[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C22H21N3O6/c1-30-18-8-7-13(9-19(18)31-2)17-10-15(14-5-3-4-6-16(14)25-17)22(29)24-11-20(26)23-12-21(27)28/h3-10H,11-12H2,1-2H3,(H,23,26)(H,24,29)(H,27,28)

InChI Key

IUXMAMKMUBYZER-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(=O)NCC(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Coupling with Glycylglycine: The final step involves coupling the quinoline derivative with glycylglycine using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the Pfitzinger reaction and large-scale peptide synthesizers for the coupling steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or nitric acid can facilitate electrophilic substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine can be used as a building block for more complex molecules

Biology

Biologically, this compound may serve as a probe for studying enzyme interactions, particularly those involving peptide bonds and aromatic systems. Its structure could be used to investigate the binding affinities and specificities of various enzymes.

Medicine

In medicine, the compound’s potential as a therapeutic agent is of significant interest. Its quinoline core suggests possible antimalarial activity, while the peptide component may confer additional biological properties, such as enzyme inhibition or receptor modulation.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzymes like topoisomerases, while the peptide component may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    N-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine: Lacks the additional glycine residue, potentially altering its biological activity.

    N-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}alanine: Substitutes glycine with alanine, which may affect its interaction with enzymes and receptors.

Uniqueness

N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine is unique due to its combination of a quinoline core with a dipeptide structure. This dual functionality allows it to participate in a wider range of biological interactions and chemical reactions compared to simpler analogs.

Biological Activity

N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine is a synthetic compound that incorporates a quinoline moiety and a dipeptide structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C22H21N3O6
  • Molecular Weight : 423.4 g/mol
  • IUPAC Name : this compound

The structure features a quinoline ring, known for its diverse biological activities, coupled with a glycylglycine unit, which may enhance its therapeutic efficacy.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : Quinoline derivatives often act as inhibitors of specific enzymes involved in cell cycle regulation. For example, studies have shown that similar quinoline compounds can inhibit Cdc25 phosphatases, which are crucial for cell cycle progression and are overexpressed in many cancers .
  • Anticancer Properties : The quinoline structure is associated with anticancer properties due to its ability to induce apoptosis and inhibit tumor growth. Research indicates that compounds with similar structures can lead to cell cycle arrest in cancer cells, particularly at the G1/S and G2/M checkpoints .

Case Studies and Research Findings

  • Cdc25 Inhibition Study :
    • A study identified novel small molecule inhibitors targeting Cdc25 phosphatases, revealing that quinoline derivatives can effectively inhibit these enzymes with IC50 values ranging from 2.5 to 11 µM. The study emphasized the potential of these compounds in developing therapeutic agents for cancer treatment .
  • Cell Proliferation Assays :
    • Compounds structurally related to this compound were tested on human cancer cell lines (e.g., PC-3 prostate and MDA-MB-435 breast cancer cells). Results indicated significant inhibition of cell proliferation, suggesting that these compounds could serve as effective chemotherapeutic agents .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaIC50 (µM)Biological Activity
This compoundC22H21N3O6TBDPotential Cdc25 inhibitor
5169131C20H18N2O310–30G1/S and G2/M arrest in cancer cells
5661118C18H16N2O42.5–11Selective Cdc25 inhibition

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